21-Dehydro Prednisolone

Descripción general

Descripción

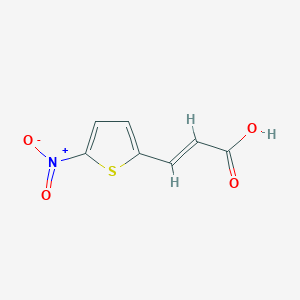

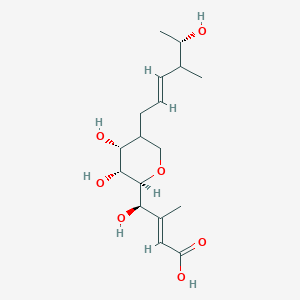

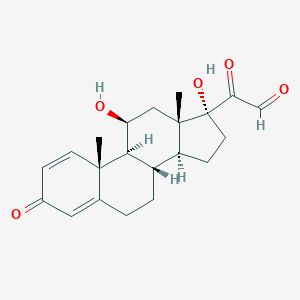

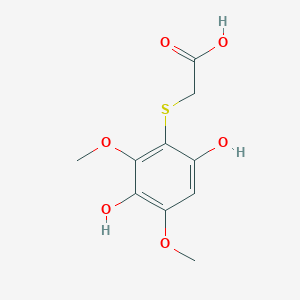

21-Dehydro Prednisolone, also known as 11β,17α-dihydroxy-2,4-pregnadiene 3,20-dione-21-al, is a corticosteroid compound that has been the subject of various chemical studies. It is closely related to prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound has been investigated for its interactions with amino acids and its potential to form Schiff bases and other derivatives .

Synthesis Analysis

The synthesis of related corticosteroid compounds has been extensively studied. For instance, an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate from androsta-1,4-diene-3,17-dione has been described, which could serve as a potential intermediate for prednisolone . Another study details the preparation of 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-3H]prednisolone, which involves the oxidation of dexamethasone to the 21-aldehyde followed by a series of reactions to yield the diazo compound . These synthetic pathways highlight the complexity and versatility of corticosteroid chemistry.

Molecular Structure Analysis

The molecular structure of 21-Dehydro Prednisolone is characterized by the presence of a pregnadiene backbone with hydroxyl groups at the 11β and 17α positions and a 21-aldehyde group. This structure is amenable to various chemical reactions, including the formation of Schiff bases with amino acids . The structural analysis of corticosteroids is crucial for understanding their biological activity and for the development of new synthetic methods, as demonstrated by the synthesis of an 11-oxa analogue of corticoid hormones .

Chemical Reactions Analysis

21-Dehydro Prednisolone undergoes various chemical reactions, particularly with amino acids. The reaction rate is influenced by factors such as reactant concentration, pH, temperature, and the presence of phosphates. The products include steroid-amino acid complexes and 21-amino or 21-imino corticosteroid derivatives . Additionally, the deamination of amino acids by 21-Dehydro Prednisolone has been studied, with sodium glutamate showing the most rapid reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of corticosteroids like 21-Dehydro Prednisolone are essential for their biological function and therapeutic use. For example, the interaction of prednisolone with vitamin D and its effect on intestinal calcium transport has been investigated, revealing that prednisolone administration results in increased concentrations of 1,25-dihydroxycholecalciferol but inhibits intestinal calcium transport . The hydrolysis behavior of prednisolone derivatives has also been studied, showing that prednisolone 21-hemisuccinate can be transformed intramolecularly to prednisolone 17-hemisuccinate, with the parent drug being slowly released . These properties are critical for the design of drug delivery systems and for understanding the pharmacokinetics of corticosteroids.

Aplicaciones Científicas De Investigación

1. Medical Applications in Ear Disorders

21-Dehydro Prednisolone, specifically prednisolone-21-hydrogen succinate, has been studied for its efficacy in treating cochleovestibular disorders like sudden hearing loss. Research demonstrates that local application into the round window niche of the ear can achieve high levels of the drug in the perilymph, offering a potential treatment method for inner ear disorders (Bachmann et al., 2001).

2. Veterinary Applications

In the context of veterinary medicine, studies have identified and quantified prednisolone metabolites in beef cattle. This research is significant for identifying biomarkers for illicit treatments in meat-producing animals and ensuring compliance with regulations (Leporati et al., 2013).

3. Chemical Synthesis and Modification

Research has also focused on the chemical transformation of prednisolone for various applications. For instance, the expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone, utilizing a novel Mattox rearrangement, highlights advances in steroid chemistry (Hulcoop & Shapland, 2013).

4. Prodrug Development

Significant research has been conducted in the development of corticosteroids prodrugs, where prednisolone is chemically altered for enhanced therapeutic effects. Studies like these offer insights into the preparation of more effective and targeted steroid-based medications (Sethi et al., 2017).

5. Drug Delivery Systems

Advancements in drug delivery systems utilizing prednisolone have been explored. For example, the development of self-assembled gellan-based nanohydrogels for prednisolone delivery represents an innovative approach in drug delivery technology (D’Arrigo et al., 2012).

6. Analytical Methods and Metabolism Studies

Analytical methods for detecting prednisolone and its metabolites, like in human urine, play a critical role in sports medicine and doping control. These studies are vital for understanding the drug's metabolism and for developing strategies to distinguish between different administration routes (Matabosch et al., 2015).

7. Pharmacological Research

Research assessing the impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone reveals the complexities in optimizing drug administration for maximum efficacy and minimum side effects (Xu et al., 2008).

Mecanismo De Acción

Target of Action

21-Dehydro Prednisolone, similar to Prednisolone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .

Mode of Action

21-Dehydro Prednisolone, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in the modulation of gene transcription, leading to changes in the production of proteins that mediate inflammation, immune response, and various metabolic processes .

Biochemical Pathways

The biochemical pathways affected by 21-Dehydro Prednisolone are those involved in inflammation and immune response. The drug’s binding to the glucocorticoid receptor leads to the transactivation or transrepression of genes involved in these pathways .

Pharmacokinetics

Prednisolone is the active drug moiety, while Prednisone is both a pro-drug and inactive metabolite of Prednisolone . Within the dosage range used in transplantation, Prednisolone and Prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) Prednisolone is measured .

Result of Action

The molecular and cellular effects of 21-Dehydro Prednisolone’s action are likely to include reduced inflammation and immune response, due to its interaction with the glucocorticoid receptor . This can result in the alleviation of symptoms in various conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

Action Environment

The action, efficacy, and stability of 21-Dehydro Prednisolone can be influenced by various environmental factors. Approaches to increase bioavailability, such as two-phase aqueous-organic systems, natural and synthetic emulsifiers, surfactants, and cloud point systems, can improve the biotransformation of commercial steroid drug precursors .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNNTPJBKBRSIB-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Prednisolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)

![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)

![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)